molecular formula C22H30N12O2 B11107047 N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11107047
M. Wt: 494.6 g/mol
InChI Key: DNFOAOXSWQUPJX-RWPZCVJISA-N
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Description

1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine ring, a phenyl group, and a triazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps. One common method includes the displacement of chlorine atoms in a triazine derivative with morpholine under controlled conditions . The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

    Oxidation and Reduction: The triazole moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, morpholine, and various solvents like dioxane and water . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the triazine ring.

Scientific Research Applications

1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine . This interaction can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core and exhibit similar chemical properties.

    4-Amino-5-methyl-4H-1,2,4-triazole derivatives: These compounds have the triazole moiety and are used in similar research applications.

Uniqueness

1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to its combination of the triazine, phenyl, and triazole groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C22H30N12O2

Molecular Weight

494.6 g/mol

IUPAC Name

3-N-[(E)-1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C22H30N12O2/c1-15(28-30-22-31-29-16(2)34(22)23)17-3-5-18(6-4-17)24-19-25-20(32-7-11-35-12-8-32)27-21(26-19)33-9-13-36-14-10-33/h3-6H,7-14,23H2,1-2H3,(H,30,31)(H,24,25,26,27)/b28-15+

InChI Key

DNFOAOXSWQUPJX-RWPZCVJISA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C(\C)/C2=CC=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5

Canonical SMILES

CC1=NN=C(N1N)NN=C(C)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5

Origin of Product

United States

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